molecular formula C17H16N4O4 B15020914 N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide

N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide

Cat. No.: B15020914
M. Wt: 340.33 g/mol
InChI Key: MVEXTKPJUGFZMZ-WOJGMQOQSA-N
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Description

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a hydrazinecarbonyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE typically involves the condensation of 4-nitrobenzaldehyde with 4-aminobenzohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-NITROPHENYL)METHYLIDENE]-N-[4-(4-{[(E)-(4-NITROPHENYL)METHYLIDENE]AMINO}BENZYL)PHENYL]AMINE
  • 2,2-dimethyl-N-(4-{N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}phenyl)propanamide
  • N-[(E)-(4-nitrophenyl)methylidene]ethanamine

Uniqueness

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-4-(propanoylamino)benzamide

InChI

InChI=1S/C17H16N4O4/c1-2-16(22)19-14-7-5-13(6-8-14)17(23)20-18-11-12-3-9-15(10-4-12)21(24)25/h3-11H,2H2,1H3,(H,19,22)(H,20,23)/b18-11+

InChI Key

MVEXTKPJUGFZMZ-WOJGMQOQSA-N

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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